![molecular formula C31H36O2S4 B14217105 1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione CAS No. 832732-78-2](/img/structure/B14217105.png)
1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione is an organic compound that belongs to the class of diketones. This compound is characterized by the presence of two thiophene rings, which are sulfur-containing heterocycles, connected by a propane-1,3-dione moiety. The hexyl groups attached to the thiophene rings enhance the compound’s solubility in organic solvents, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione typically involves the following steps:
Formation of 3-hexylthiophene: This is achieved through the alkylation of thiophene with hexyl bromide in the presence of a base such as sodium hydride.
Coupling of 3-hexylthiophene units: The 3-hexylthiophene units are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form 3-hexyl[2,2’-bithiophen]-5-yl.
Formation of the diketone: The final step involves the reaction of the coupled product with a suitable diketone precursor, such as 1,3-dibromoacetone, under basic conditions to form 1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diketone moiety to diols or alcohols.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine, nitric acid, or sulfuric acid are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Diols, alcohols.
Substitution: Halogenated or nitrated derivatives of the thiophene rings.
Scientific Research Applications
1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione exerts its effects depends on the specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light absorption, making it suitable for use in OLEDs and OPVs.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(diphenylphosphino)propane: Another diketone with similar structural features but different functional groups.
1,3-Bis(2-acetoxyphenyl)propane-1,3-dione: A compound with similar diketone moiety but different substituents on the aromatic rings.
Uniqueness
1,3-Bis(3-hexyl[2,2’-bithiophen]-5-yl)propane-1,3-dione is unique due to the presence of thiophene rings and hexyl groups, which enhance its solubility and electronic properties. This makes it particularly valuable in the field of organic electronics and materials science.
Properties
CAS No. |
832732-78-2 |
|---|---|
Molecular Formula |
C31H36O2S4 |
Molecular Weight |
568.9 g/mol |
IUPAC Name |
1,3-bis(4-hexyl-5-thiophen-2-ylthiophen-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C31H36O2S4/c1-3-5-7-9-13-22-19-28(36-30(22)26-15-11-17-34-26)24(32)21-25(33)29-20-23(14-10-8-6-4-2)31(37-29)27-16-12-18-35-27/h11-12,15-20H,3-10,13-14,21H2,1-2H3 |
InChI Key |
JIFCGFKAPJLLJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C(=O)CC(=O)C2=CC(=C(S2)C3=CC=CS3)CCCCCC)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



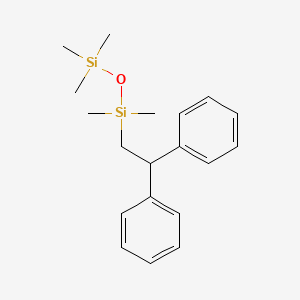
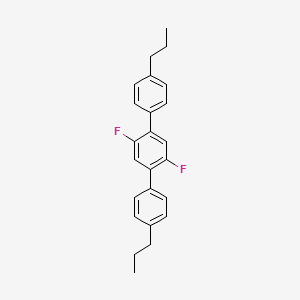
![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
![1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14217036.png)
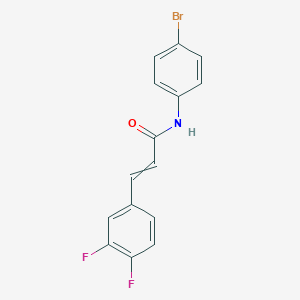
![2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14217045.png)
![Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]-](/img/structure/B14217051.png)
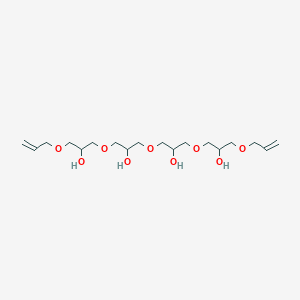
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14217073.png)
![N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217077.png)
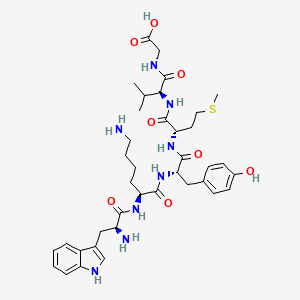
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)

